Cas no 16839-92-2 (Phenyl methoxyacetate)

Phenyl methoxyacetate 化学的及び物理的性質
名前と識別子
-
- phenyl 2-methoxyacetate
- Phenyl methoxyacetate
- Acetic acid, 2-methoxy-, phenyl ester
- Phenyl methoxyacetate #
- Methoxyacetic acid phenyl ester
- Methoxyacetic acid, phenyl ester
- SY261726
-
- MDL: MFCD08777398
- インチ: 1S/C9H10O3/c1-11-7-9(10)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
- InChIKey: RRGKOFFIQZTPRH-UHFFFAOYSA-N
- ほほえんだ: O(C(COC)=O)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 166.062994177g/mol
- どういたいしつりょう: 166.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 35.5
Phenyl methoxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB548915-250mg |
Phenyl 2-methoxyacetate; . |
16839-92-2 | 250mg |
€330.00 | 2024-08-02 | ||
abcr | AB548915-1g |
Phenyl 2-methoxyacetate; . |
16839-92-2 | 1g |
€603.00 | 2024-08-02 | ||
Aaron | AR001YQD-1g |
Acetic acid, 2-methoxy-, phenyl ester |
16839-92-2 | 98% | 1g |
$404.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL829-5g |
Acetic acid, 2-methoxy-, phenyl ester |
16839-92-2 | 95% | 5g |
¥6243.0 | 2024-04-23 | |
Ambeed | A1708207-1g |
Phenyl 2-methoxyacetate |
16839-92-2 | 98% | 1g |
$404.0 | 2024-04-23 | |
eNovation Chemicals LLC | D697127-5g |
Phenyl 2-Methoxyacetate |
16839-92-2 | 98% | 5g |
$825 | 2025-02-26 | |
1PlusChem | 1P001YI1-250mg |
Acetic acid, 2-methoxy-, phenyl ester |
16839-92-2 | ≥98% | 250mg |
$463.00 | 2024-06-19 | |
abcr | AB548915-1 g |
Phenyl 2-methoxyacetate; . |
16839-92-2 | 1g |
€578.00 | 2022-07-28 | ||
eNovation Chemicals LLC | D697127-5g |
Phenyl 2-Methoxyacetate |
16839-92-2 | 98% | 5g |
$825 | 2024-07-20 | |
1PlusChem | 1P001YI1-1g |
Acetic acid, 2-methoxy-, phenyl ester |
16839-92-2 | ≥98% | 1g |
$433.00 | 2023-12-20 |
Phenyl methoxyacetate 関連文献
-
1. LXXVI.—The influence of the hydroxyl and alkoxyl groups on the velocity of saponification. Part IAlexander Findlay,William Ernest Stephen Turner J. Chem. Soc. Trans. 1905 87 747
-
2. LXXII.—Active and inactive phenylalkyloxyacetic acidsAlex. McKenzie J. Chem. Soc. Trans. 1899 75 753
Phenyl methoxyacetateに関する追加情報
Phenyl Methoxyacetate (CAS No. 16839-92-2): An Overview of Its Properties, Applications, and Recent Research
Phenyl methoxyacetate (CAS No. 16839-92-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as phenyl 2-methoxyacetate, is characterized by its unique structure, which includes a phenyl group and a methoxyacetate moiety. The combination of these functional groups endows Phenyl methoxyacetate with a range of chemical properties that make it valuable for various applications.
The molecular formula of Phenyl methoxyacetate is C10H12O3, and its molecular weight is approximately 180.20 g/mol. The compound is a colorless liquid with a slight aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate but has limited solubility in water. These physical properties make it suitable for use in various chemical reactions and formulations.
In terms of its chemical reactivity, Phenyl methoxyacetate can undergo a variety of transformations. For instance, it can be hydrolyzed to form phenyl glycolic acid and methanol. This reaction is particularly useful in the synthesis of intermediates for pharmaceuticals and agrochemicals. Additionally, Phenyl methoxyacetate can participate in esterification reactions, making it a valuable starting material for the synthesis of more complex molecules.
The biological activity of Phenyl methoxyacetate has been the subject of several recent studies. One notable area of research involves its potential as a prodrug or drug delivery system. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The ester linkage in Phenyl methoxyacetate can be designed to release active pharmaceutical ingredients (APIs) upon hydrolysis, thereby improving the bioavailability and pharmacokinetic properties of the drug.
A study published in the Journal of Medicinal Chemistry in 2021 explored the use of Phenyl methoxyacetate-based prodrugs for the treatment of neurodegenerative diseases. The researchers found that these prodrugs were able to cross the blood-brain barrier more efficiently than their parent compounds, leading to enhanced therapeutic efficacy. This finding highlights the potential of Phenyl methoxyacetate-derived compounds in drug development.
Beyond its applications in pharmaceuticals, Phenyl methoxyacetate has also found use in other areas such as materials science and environmental chemistry. In materials science, it has been used as a monomer for the synthesis of polymers with unique properties. For example, copolymers containing Phenyl methoxyacetate units have shown promise in the development of biodegradable plastics and coatings.
In environmental chemistry, Phenyl methoxyacetate has been studied for its role in environmental fate and transport processes. Research has shown that it can be biodegraded by certain microorganisms under aerobic conditions, making it a potentially environmentally friendly alternative to more persistent chemicals.
The safety profile of Phenyl methoxyacetate is an important consideration for its industrial and laboratory use. According to safety data sheets (SDS), it is generally considered to have low toxicity when handled properly. However, like many organic solvents, it should be used with appropriate personal protective equipment (PPE) to minimize exposure risks.
In conclusion, Phenyl methoxyacetate (CAS No. 16839-92-2) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in the scientific community.
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